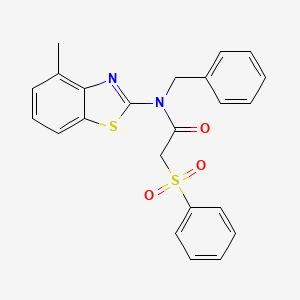

2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c1-17-9-8-14-20-22(17)24-23(29-20)25(15-18-10-4-2-5-11-18)21(26)16-30(27,28)19-12-6-3-7-13-19/h2-14H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMUDMGMJIQWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the benzenesulfonyl and benzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Core : 1,3-Benzothiazole with a 4-methyl substituent.

- Linker : Acetamide.

- Substituents :

- Benzenesulfonyl group (electron-withdrawing).

- Benzyl group (lipophilic).

Comparison Table :

Antimicrobial Activity :

- BTC-j (pyridine-3-yl amino substituent) demonstrated potent antibacterial activity against E. coli (MIC: 3.125 µg/ml), likely due to DNA gyrase inhibition . The target compound’s benzenesulfonyl group may similarly target gyrase but with altered binding kinetics due to steric effects from the benzyl group.

- Sulfonamide Derivatives (e.g., ): Substituted 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamides showed broad antimicrobial activity, suggesting the sulfonyl-acetamide scaffold is critical for efficacy .

Enzyme Inhibition :

- Carbonic Anhydrase (CA): Compound 20 (thio-linked pyrimidinone-sulfamoyl benzothiazole) exhibited moderate CA II/XII inhibition, while the target’s benzenesulfonyl group may enhance CA binding via stronger hydrogen bonding .

- CK-1δ Inhibition : A trifluoromethyl-trimethoxyphenyl acetamide analog (BTA) showed high CK-1δ inhibition (pIC50: 7.8), highlighting the impact of electron-withdrawing groups on activity .

Physicochemical and Pharmacokinetic Properties

- Solubility : Piperazine-containing analogs (e.g., BZ-IV) improve aqueous solubility, whereas the target’s benzyl group may reduce it compared to polar substituents like pyridine .

Structural Insights from Crystallography

- Hydrogen Bonding : The adamantyl derivative forms intermolecular N–H···N and C–H···O bonds, stabilizing its crystal structure . The target’s benzenesulfonyl group may similarly participate in H-bonding with biological targets.

- S···S Interactions : Observed in adamantyl derivatives, these interactions could enhance packing efficiency but are absent in the target compound due to its substituents .

Biological Activity

2-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzenesulfonyl group, which enhances its solubility and biological activity. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in anti-inflammatory and antimicrobial therapies.

Structural Characteristics

The molecular formula of this compound is . Its structure includes:

- Benzothiazole moiety : A fused ring system known for its diverse biological activities.

- Benzenesulfonyl group : Enhances reactivity and solubility.

- Benzyl group : Contributes to the overall pharmacological profile.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing benzenesulfonamide functionalities exhibit significant anti-inflammatory properties. For instance, a series of structurally novel N-(benzene sulfonyl)acetamide derivatives were evaluated as COX-2/5-LOX/TRPV1 multitarget inhibitors. Among these, certain derivatives displayed IC50 values as low as 0.011 μM for COX-2 inhibition, indicating potent anti-inflammatory effects .

| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |

|---|---|---|---|

| 9a | 0.011 | 0.046 | 0.008 |

| 9b | 0.023 | 0.31 | 0.14 |

This data suggests that compounds like 9a and 9b could be promising candidates for developing new anti-inflammatory medications.

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated. For example, a study reported on various benzenesulfonamide derivatives that exhibited notable antimicrobial activity against different bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

These findings indicate that the compound may possess broad-spectrum antimicrobial properties .

Case Studies

In one notable case study, a derivative similar to the target compound was synthesized and evaluated for both anti-inflammatory and antimicrobial activities. The results showed that it effectively reduced carrageenan-induced edema in rats by approximately 94% at optimal doses . Furthermore, the compound exhibited comparable antioxidant activity to Vitamin C, highlighting its potential utility in managing oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.